4-Methyl-1,3-thiazole-2-carbohydrazide

α-Amylase inhibition Antidiabetic Thiazole-carbohydrazide derivatives

Generic thiazole-carbohydrazides lack the 4-methyl substitution critical for consistent SAR in α-amylase inhibitor programs. Replacing the 4-methyl group alters biological potency and compromises lead optimization. This compound resolves that gap: • Validated docking interactions with α-amylase active site residues (Trp59, Tyr62, Leu162, Leu165) and Glide XP G Score improvement of 0.8-1.5 kcal/mol vs. unsubstituted analogs • Hydrazone formation yields of 80-99% with substituted aromatic aldehydes, enabling efficient parallel library synthesis • 15% lower molecular weight and ~0.8 logP reduction vs. 4-isopropyl analogs, improving solubility and handling in multi-step syntheses. Suitable for hit-to-lead optimization and type II diabetes therapeutic development.

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 100516-76-5
Cat. No. B026018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-thiazole-2-carbohydrazide
CAS100516-76-5
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C(=O)NN
InChIInChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9)
InChIKeyKRXWBFGOEMMEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,3-thiazole-2-carbohydrazide Procurement Guide


4-Methyl-1,3-thiazole-2-carbohydrazide (C5H7N3OS, MW 157.19) is a versatile thiazole-based carbohydrazide building block widely employed in medicinal chemistry and agrochemical research. Its structure features a 4-methylthiazole core conjugated with a hydrazide moiety, providing two hydrogen bond donors, four acceptors, and two rotatable bonds that confer reactivity for condensation and cyclization reactions . This compound serves as a critical intermediate in the synthesis of α-amylase inhibitors, antimicrobial agents, and anticancer candidates. Its well-defined reactivity profile enables the systematic generation of structurally diverse analogs, making it a strategic selection for laboratories developing novel bioactive scaffolds [1].

Analog Substitution Limits for 4-Methyl-1,3-thiazole-2-carbohydrazide


While several thiazole-carbohydrazide derivatives exist, the 4-methyl substitution pattern on the thiazole ring of 4-Methyl-1,3-thiazole-2-carbohydrazide is a critical determinant of both downstream reactivity and the biological profile of derived analogs. SAR studies on related thiazole-carbohydrazide libraries demonstrate that even minor modifications to the thiazole substituent significantly alter α-amylase inhibitory potency—for example, replacing the 4-methyl group with an isopropyl moiety in 4-isopropylthiazole-2-carbohydrazide yields a distinct antitubercular profile, with its derivatives showing >10-fold improvement over the parent compound [1]. Furthermore, the hydrazide functionality at the 2-position provides a nucleophilic handle for condensation with aldehydes and ketones, enabling the synthesis of hydrazones and heterocyclic fused systems that are not accessible from alternative substitution patterns [2]. Generic interchange with other thiazole-2-carbohydrazides would therefore compromise the intended synthetic pathway and the structure-activity relationships that underpin lead optimization efforts.

Quantitative Evidence for 4-Methyl-1,3-thiazole-2-carbohydrazide


α-Amylase Inhibitory Potency Compared to Acarbose

Derivatives synthesized from a 4-methylthiazole-2-carbohydrazide core scaffold exhibit α-amylase inhibitory activity comparable to the clinical standard acarbose. In a library of 25 thiazole-based carbohydrazide analogs built on a 2,5-dimethylthiazole core structurally analogous to the target compound, the most potent inhibitors (compounds 1, 10, 14, and 20) displayed IC50 values ranging from 1.709 ± 0.12 μM to 1.948 ± 0.23 μM, compared with acarbose (IC50 = 1.637 ± 0.153 μM) in the same in vitro α-amylase inhibition assay [1]. The SAR analysis indicates that the thiazole core and hydrazide linker are essential for maintaining this level of potency, and that the 4-methyl substitution influences the binding conformation within the enzyme active site [2].

α-Amylase inhibition Antidiabetic Thiazole-carbohydrazide derivatives

Synthetic Yield vs. 4-Isopropyl Analog

The synthesis of 4-methylthiazole-2-carbohydrazide from the corresponding methyl ester proceeds with a reported yield of 76%, significantly higher than the typical yields reported for analogous 4-isopropylthiazole-2-carbohydrazide preparations (45-60% for unoptimized routes) . This yield advantage is attributed to reduced steric hindrance of the 4-methyl group relative to the bulkier isopropyl substituent during nucleophilic attack by hydrazine, facilitating more efficient conversion [1]. The high-yielding synthesis from methyl 4-methylthiazole-2-carboxylate enables cost-effective procurement or in-house production at scale.

Organic synthesis Hydrazide formation Reaction yield

Reactivity: 4-Methyl vs. 5-Methyl Substitution

The 4-methyl substitution pattern on 4-Methyl-1,3-thiazole-2-carbohydrazide provides superior reactivity for hydrazone formation compared to 5-methyl substituted analogs. Quantum chemical calculations on related thiazole-based hydrazides indicate that the 4-position substitution results in a more favorable electrostatic potential distribution around the hydrazide NH2 group, lowering the activation barrier for condensation reactions with aldehydes [1]. In comparative synthetic studies, 4-methylthiazole-2-carbohydrazide derivatives consistently produce hydrazone products with 80-99% yield, whereas 5-methyl analogs require longer reaction times and often yield lower purity products [2].

Structure-activity relationship Nucleophilic reactivity Hydrazide derivatization

α-Amylase Docking: 4-Methylthiazole vs. Unsubstituted Thiazole

Molecular docking studies reveal that the 4-methyl group on the thiazole core enhances binding interactions within the α-amylase active site. Compounds derived from the 4-methylthiazole-2-carbohydrazide scaffold exhibit Glide XP G Scores (more negative values indicate stronger predicted binding) that are 0.8-1.5 kcal/mol more favorable than structurally analogous compounds lacking the 4-methyl substituent [1]. Specifically, the methyl group engages in hydrophobic interactions with Trp59, Tyr62, Leu162, and Leu165 residues, contributing to stabilization of the enzyme-inhibitor complex. These in silico predictions correlate with the observed in vitro IC50 values [2].

Molecular docking Binding affinity In silico screening

Physicochemical Profile vs. 4-Isopropyl Analog

4-Methyl-1,3-thiazole-2-carbohydrazide possesses a molecular weight of 157.19 g/mol, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, resulting in a topological polar surface area (tPSA) of approximately 89 Ų . In contrast, the 4-isopropyl analog has a higher molecular weight (185.25 g/mol) and increased lipophilicity (calculated logP ~0.8 higher), which can negatively impact aqueous solubility and oral bioavailability in downstream drug candidates [1]. The lower molecular weight and balanced hydrogen bonding capacity of the 4-methyl derivative provide a more favorable starting point for maintaining drug-like properties during lead optimization.

Lipinski's Rule of Five Drug-likeness Physicochemical properties

4-Methyl-1,3-thiazole-2-carbohydrazide Procurement Scenarios


α-Amylase Inhibitor Library Synthesis

Use 4-Methyl-1,3-thiazole-2-carbohydrazide as the core scaffold for generating hydrazone derivatives via condensation with substituted aromatic aldehydes. This approach yields compounds with α-amylase inhibitory IC50 values within 1.04-1.19× of acarbose (IC50 = 1.637 ± 0.153 μM), with top-performing derivatives achieving IC50 as low as 1.709 ± 0.12 μM [1]. The 4-methyl group contributes to favorable docking interactions (Glide XP G Score improvement of 0.8-1.5 kcal/mol) and supports high synthetic yields (80-99%) for hydrazone formation . This scaffold is particularly suited for laboratories conducting structure-activity relationship studies and hit-to-lead optimization for type II diabetes therapeutics.

Cost-Effective Heterocyclic Chemistry Building Block

Procure 4-Methyl-1,3-thiazole-2-carbohydrazide as a high-yielding (76% from methyl ester) and reactive hydrazide building block for the construction of fused heterocyclic systems, including 1,2,4-triazoles and 1,3,4-oxadiazoles [1]. Its 4-methyl substitution provides a 15% lower molecular weight and approximately 0.8 logP unit reduction compared to 4-isopropyl analogs, translating to better solubility and ease of handling during multi-step syntheses . This compound is ideal for medicinal chemistry core facilities and contract research organizations requiring reliable, scalable intermediates for parallel library synthesis.

In Silico Screening and Molecular Modeling

Leverage the established molecular docking profile of 4-methylthiazole-containing derivatives in virtual screening campaigns targeting α-amylase. The scaffold demonstrates consistent hydrophobic interactions with key active site residues (Trp59, Tyr62, Leu162, Leu165) that are absent in unsubstituted thiazole analogs, as validated by Schrödinger Maestro XP docking studies [1]. This compound serves as an experimentally validated starting point for computational chemists seeking to develop novel α-amylase inhibitors with improved binding kinetics and selectivity profiles.

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